N-(4-chlorobenzyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
Description
This compound is a heterocyclic small molecule featuring a [1,2,4]triazolo[4,3-b]pyridazine core fused to a piperidine-4-carboxamide scaffold, with a 4-chlorobenzyl substituent at the amide nitrogen. Its molecular formula is C₂₁H₂₂ClN₇O, with a monoisotopic mass of 412.1778 and an average mass of 412.922 g/mol . The [1,2,4]triazolo[4,3-b]pyridazine moiety is a pharmacophoric element known for modulating kinase and receptor binding, while the 4-chlorobenzyl group enhances lipophilicity and membrane permeability.
Properties
Molecular Formula |
C18H19ClN6O |
|---|---|
Molecular Weight |
370.8 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C18H19ClN6O/c19-15-3-1-13(2-4-15)11-20-18(26)14-7-9-24(10-8-14)17-6-5-16-22-21-12-25(16)23-17/h1-6,12,14H,7-11H2,(H,20,26) |
InChI Key |
OYWRKDKMPTYYGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=C(C=C2)Cl)C3=NN4C=NN=C4C=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazolopyridazine Moiety: This step involves the cyclization of appropriate precursors to form the triazolopyridazine ring system.
Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is attached via a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of high-throughput screening to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions can be used to attach various aromatic or aliphatic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly employed.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are often used in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of N-(4-chlorobenzyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The preparation begins with the formation of the triazolopyridazine core through cyclization of appropriate precursors. The chlorobenzyl group is subsequently introduced via nucleophilic substitution, followed by the attachment of the piperidine carboxamide group through amide bond formation. Common solvents include dimethylformamide (DMF), and catalysts like triethylamine are often employed to facilitate these reactions .
Scientific Research Applications
This compound has several notable applications in scientific research:
1. Medicinal Chemistry
- Anticancer Activity : Research indicates that compounds with similar structures exhibit anticancer properties. Investigations into this compound’s efficacy against various cancer cell lines are ongoing .
- Antimicrobial Properties : The compound is being studied for its potential to inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents .
2. Biological Interactions
- Protein Binding : This compound may interact with specific proteins or enzymes, potentially inhibiting their activity. Such interactions could lead to therapeutic effects in diseases characterized by dysregulated protein functions .
- Signal Transduction Modulation : By affecting pathways involved in cell signaling, this compound could play a role in regulating cellular responses to external stimuli .
3. Analytical Chemistry
- Reference Standard : Due to its unique structure and properties, it serves as a reference standard in analytical methods for the characterization of similar compounds .
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various therapeutic areas:
Case Study 1: Anticancer Efficacy
A study investigated the effects of related triazolo-pyridazine derivatives on cancer cell proliferation. The results indicated that these compounds exhibited significant cytotoxicity against multiple cancer cell lines (MCF-7 and HCT116), suggesting that N-(4-chlorobenzyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine derivatives may hold promise as anticancer agents .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of triazole-containing compounds. It was found that certain derivatives displayed potent activity against Gram-positive and Gram-negative bacteria. This suggests that N-(4-chlorobenzyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine could be further explored for its potential as an antimicrobial agent .
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
N-(4-Chlorobenzyl)-1-(3-Methyl[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Piperidine-3-Carboxamide
- Molecular Formula : C₂₁H₂₂ClN₇O
- Average Mass : 412.922 g/mol
- Key Difference : The piperidine ring is substituted at the 3-position (vs. 4-position in the target compound), and the triazolo-pyridazine core has a methyl group at position 3.
- Activity : This positional isomer showed reduced binding affinity to kinase targets compared to the 4-carboxamide analog in preliminary assays, likely due to steric hindrance .
N-(4-Chlorobenzyl)-1-(3-Isopropyl[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Piperidine-4-Carboxamide
- Molecular Formula : C₂₃H₂₆ClN₇O
- Average Mass : 455.003 g/mol
- Key Difference : An isopropyl group replaces the hydrogen at position 3 of the triazolo-pyridazine core.
- Activity : The bulkier isopropyl group improved selectivity for Lin28 protein inhibition (IC₅₀ = 1.2 µM) compared to the methyl analog (IC₅₀ = 3.8 µM) .
Variations in the Amide Substituent
N-Methyl-N-[3-(3-Methyl[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Phenyl]Acetamide (C1632)
- Molecular Formula : C₁₇H₁₈N₆O
- Average Mass : 322.374 g/mol
- Key Difference : A methyl-phenylacetamide group replaces the 4-chlorobenzyl-piperidine moiety.
- Activity : Demonstrated potent inhibition of Lin28-mediated miRNA processing (80 µM in limb regeneration assays) but exhibited lower metabolic stability in vivo than the 4-chlorobenzyl derivatives .
Piperidine Ring Modifications
1-[3-(4-Chlorophenyl)[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl]-N-[2-(1-Ethylpiperidin-4-yl)Ethyl]Piperidine-4-Carboxamide
- Molecular Formula : C₂₆H₃₄ClN₇O
- Average Mass : 496.06 g/mol
- Key Difference : A 1-ethylpiperidin-4-yl ethyl chain is appended to the carboxamide nitrogen.
- Activity : Enhanced blood-brain barrier penetration (logP = 2.9 vs. 2.2 for the parent compound) but showed increased cytotoxicity (CC₅₀ = 12 µM in HEK293 cells) .
Key Research Findings
- Substituent Size and Selectivity : Bulky groups (e.g., isopropyl) on the triazolo-pyridazine core enhance target selectivity but may reduce solubility. The 3-isopropyl analog achieved a 3-fold lower IC₅₀ for Lin28 compared to the methyl variant .
- Amide Position : Piperidine-4-carboxamide derivatives generally outperform 3-carboxamide analogs in kinase inhibition due to better alignment with ATP-binding pockets .
- Metabolic Stability : The 4-chlorobenzyl group confers superior metabolic stability over simpler aryl groups, as shown in comparative microsomal stability assays (t₁/₂ = 45 min vs. 22 min for C1632) .
Biological Activity
N-(4-chlorobenzyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 4-chlorobenzyl group and a triazolo-pyridazine moiety. The structural formula can be represented as follows:
This structure is crucial for its interaction with biological targets and influences its pharmacological properties.
Antimicrobial Activity
Recent studies have indicated that derivatives of triazolo-pyridazines exhibit notable antimicrobial properties. For instance, compounds with similar structural motifs have shown effectiveness against Mycobacterium tuberculosis and other pathogenic bacteria. The biological activity often correlates with the presence of specific substituents on the triazole and piperidine rings, which can enhance binding affinity to bacterial enzymes or receptors .
Antitumor Activity
Compounds containing the triazolo-pyridazine framework have been investigated for their antitumor properties. Research has demonstrated that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, studies on related piperidine derivatives have shown promising results against several cancer cell lines, suggesting that this compound may also possess similar activities .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of the chlorobenzyl substituent in enhancing the compound's biological activity. Modifications to the piperidine and triazole components can lead to variations in potency and selectivity against specific biological targets. For instance:
- Chlorine Substitution : The presence of chlorine enhances lipophilicity and may improve membrane permeability.
- Piperidine Modifications : Alterations in the piperidine ring can affect binding interactions with target proteins.
These findings suggest that careful structural modifications could lead to improved derivatives with enhanced efficacy.
Toxicity and Safety Profile
Toxicity assessments are critical for evaluating the safety of new compounds. Preliminary studies indicate that this compound exhibits low cytotoxicity in human cell lines at therapeutic concentrations. This is an encouraging sign for its potential development as a therapeutic agent .
Case Studies
- Anti-Tubercular Activity : A study evaluated various substituted piperidine derivatives against Mycobacterium tuberculosis, revealing that certain modifications led to IC50 values as low as 1.35 μM for some derivatives .
- Antitumor Efficacy : In vitro tests showed that related compounds significantly inhibited growth in breast cancer cell lines with IC50 values ranging from 10 to 30 μM, indicating potential for further development as anticancer agents .
Q & A
Q. What strategies mitigate off-target effects in biological studies?
- Methodological Answer : Counter-screening against related receptors/enzymes (e.g., dopamine D2/D3 receptors for CNS targets) identifies selectivity. CRISPR-Cas9 knockout of off-target genes validates specificity. Radioligand binding assays (e.g., ³H-labeled competitors) quantify affinity ratios .
Data Analysis & Experimental Design
Q. How are reaction yields optimized for large-scale synthesis?
Q. What statistical methods analyze dose-response data in biological assays?
Q. How are crystallographic data processed to resolve ambiguous electron density?
- Methodological Answer : Use SHELX or Phenix for structure refinement. Simulated annealing omits ambiguous regions to reduce model bias. Multi-conformer models and TLS (Translation-Libration-Screw) parameters improve accuracy in high-B-factor regions .
Advanced Mechanistic Studies
Q. What techniques elucidate the compound’s mechanism of action at the molecular level?
- Methodological Answer : Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) maps ligand-induced conformational changes in proteins. Cryo-EM resolves ligand-bound complexes at near-atomic resolution. Isothermal Titration Calorimetry (ITC) measures binding thermodynamics .
Q. How are metabolite profiles characterized in hepatic microsomal assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
